1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring, a benzyl group, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve the use of automated synthesis machines and large-scale reactors to produce the compound in bulk. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification processes .
Chemical Reactions Analysis
1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically use reagents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including its role in drug development for neurological disorders.
Industry: It finds applications in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biological pathways. For instance, it could inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects .
Comparison with Similar Compounds
1-Benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-diones: These compounds have similar structural features but differ in their biological activities and applications.
Prolinol derivatives: These compounds also contain a pyrrolidine ring but have different substituents, leading to varied pharmacological profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-benzyl-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-23-16-9-5-8-15(10-16)17-12-20(13-18(17)19(21)22)11-14-6-3-2-4-7-14/h2-10,17-18H,11-13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHOJYCXBWSOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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